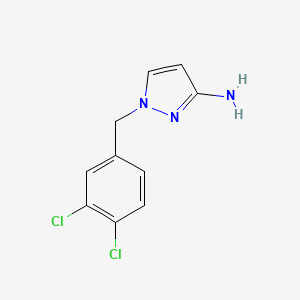
1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine
Overview
Description
1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure containing two nitrogen atoms at adjacent positions. The compound is further modified by the presence of a 3,4-dichlorobenzyl group attached to the nitrogen atom of the pyrazole ring.
Synthesis Analysis
The synthesis of related pyrazole compounds has been explored in various studies. For instance, the reaction of Appel salt with 1H-pyrazol-5-amines has been shown to yield N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines and pyrazolo[3,4-c]isothiazoles as main products, with the product ratio being influenced by the pH of the reaction medium . Another study demonstrated the synthesis of a pyrazolo[3,4-b]pyridine derivative by reacting 4-(4-chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one with 3-methyl-1-phenyl-1H-pyrazol-5-amine under microwave irradiation . These methods highlight the reactivity of pyrazole derivatives and their potential for generating a variety of structurally diverse compounds.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be quite complex. Single crystal X-ray crystallography has been used to support the structure of certain pyrazole compounds, such as 6H-pyrazolo[3,4-c]isothiazole-3-carbonitriles . In another study, the pyrazolo[3,4-b]pyridine system was analyzed, revealing that most atoms lie in one plane, with some displacements observed for atoms carrying specific substituents . These analyses are crucial for understanding the three-dimensional conformation of pyrazole derivatives and their potential interactions in biological systems.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For example, the reaction of 1-(2-Benzothiazolyl)-4-(dicyanomethylene)-3-methyl-2pyrazolin-5-one with amines yields a range of substituted pyrazolone derivatives . Additionally, the formation of sheets from π-stacked hydrogen-bonded dimers has been observed in certain pyrazole compounds, indicating the potential for intermolecular interactions that can influence the compound's properties and reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and the nature of their substituents. While the specific properties of this compound are not detailed in the provided papers, related compounds exhibit properties such as the ability to form intermolecular hydrogen bonds and π-π stacking interactions, which can affect their solubility, stability, and reactivity . These properties are important for the application of pyrazole derivatives in various fields, including medicinal chemistry and materials science.
Scientific Research Applications
Heterocyclic Compounds Synthesis
Research into heterocyclic compounds, specifically pyrazoline derivatives, highlights their potential in synthesizing diverse bioactive molecules. Pyrazolines, including 1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine, serve as key intermediates in creating compounds with varied biological activities. Studies emphasize pyrazolines' role in generating anticancer agents, showcasing their significance in pharmaceutical chemistry due to their structural versatility and biological efficacy (Ray et al., 2022).
Catalysis and Organic Synthesis
Research indicates the use of this compound in catalysis, particularly in C-N bond-forming cross-coupling reactions. This application is crucial for synthesizing pharmaceuticals and agrochemicals, where the formation of C-N bonds is a fundamental step. Such reactions benefit from the compound's ability to act as a ligand or reactant, providing pathways for creating complex molecules efficiently (Kantam et al., 2013).
Neuroprotective Properties
The pyrazoline scaffold, including derivatives like this compound, has been explored for its neuroprotective properties. These compounds show promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The research focuses on the scaffold's ability to inhibit enzymes like monoamine oxidase (MAO), which is linked to neurodegenerative pathology. This suggests potential therapeutic applications in managing diseases affecting cognitive and motor functions (Ahsan et al., 2022).
Environmental Applications
Interestingly, derivatives of this compound have been investigated for environmental applications, such as the removal of persistent organic pollutants from water. Amine-functionalized sorbents, which could potentially be derived from or related to pyrazoline chemistry, show efficiency in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from contaminated water. This application is crucial for addressing water pollution and providing safer drinking water resources (Ateia et al., 2019).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of a compound are usually proteins such as enzymes or receptors that the compound binds to, initiating a biological response. The role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within the cell .
Mode of Action
This refers to how the compound interacts with its target. For example, it could inhibit an enzyme’s activity, block a receptor, or act as a false substrate. The compound’s interaction with its target leads to changes in the target’s activity, which can affect various cellular processes .
Biochemical Pathways
The compound’s interaction with its target often affects certain biochemical pathways. For instance, if the compound inhibits an enzyme, the biochemical pathway that relies on that enzyme might be downregulated .
Pharmacokinetics
This involves the study of how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). These properties can greatly impact the compound’s bioavailability, or the proportion of the compound that enters circulation and can have an active effect .
Result of Action
This refers to the molecular and cellular effects of the compound’s action. These effects can be diverse, ranging from the induction of cell death to the alteration of a cell’s metabolic activity .
Action Environment
Various environmental factors can influence the compound’s action, efficacy, and stability. These factors can include temperature, pH, and the presence of other molecules that can interact with the compound .
properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3/c11-8-2-1-7(5-9(8)12)6-15-4-3-10(13)14-15/h1-5H,6H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCJOTJJYUOQLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=CC(=N2)N)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-morpholino-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2529601.png)
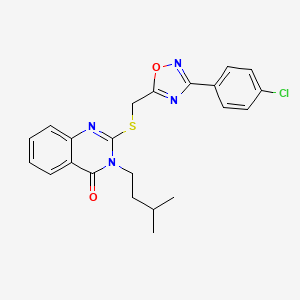
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2529607.png)
![N-{2-[(2,4-difluorophenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2529608.png)
![2-((2-((4-(2-Ethoxy-2-oxoethyl)thiazol-2-yl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2529609.png)
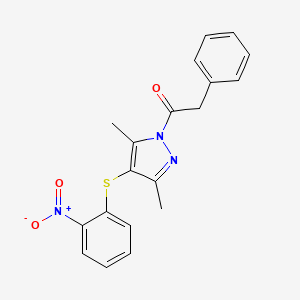

![N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B2529613.png)
![(2R)-3-(4-Ethynylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2529614.png)
![Bicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2529617.png)
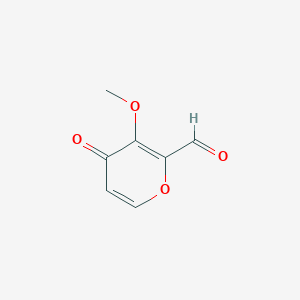
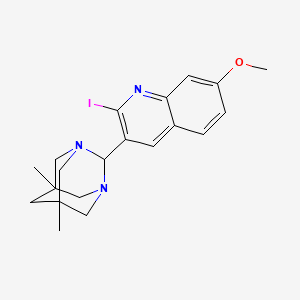
![N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methylpropyl)oxamide](/img/structure/B2529623.png)